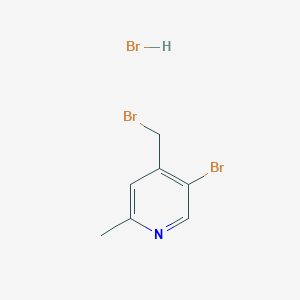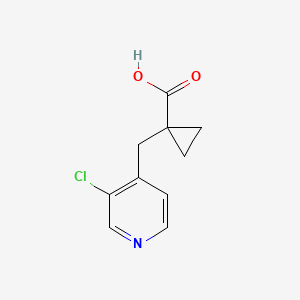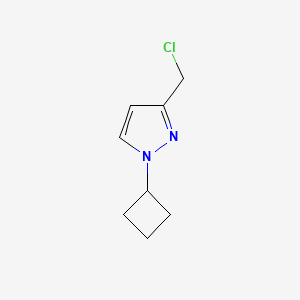
3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group attached to the third carbon of the pyrazole ring and a cyclobutyl group attached to the first carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole typically involves the reaction of cyclobutyl hydrazine with a chloromethyl ketone. The reaction is carried out under acidic conditions to facilitate the formation of the pyrazole ring. The general reaction scheme is as follows:
- The reaction mixture is heated to promote cyclization, resulting in the formation of this compound.
Cyclobutyl hydrazine: reacts with in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of pyrazole derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation: Products include pyrazole derivatives with oxidized functional groups.
Reduction: Products include pyrazole derivatives with reduced functional groups.
Applications De Recherche Scientifique
3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The cyclobutyl group may contribute to the compound’s overall stability and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-1-cyclopropyl-1h-pyrazole
- 3-(Chloromethyl)-1-cyclopentyl-1h-pyrazole
- 3-(Chloromethyl)-1-cyclohexyl-1h-pyrazole
Uniqueness
3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H11ClN2 |
|---|---|
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
3-(chloromethyl)-1-cyclobutylpyrazole |
InChI |
InChI=1S/C8H11ClN2/c9-6-7-4-5-11(10-7)8-2-1-3-8/h4-5,8H,1-3,6H2 |
Clé InChI |
DXCCSQIRJYHNHS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)N2C=CC(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




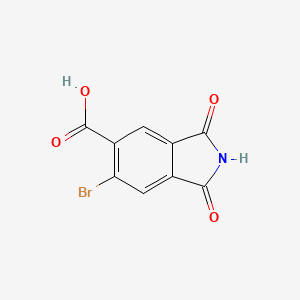
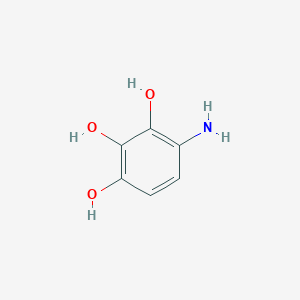
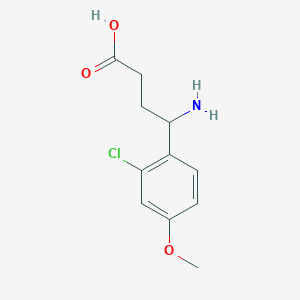
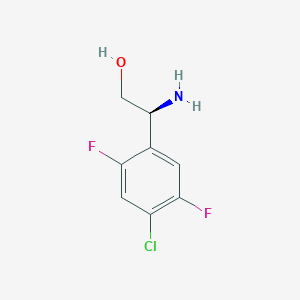
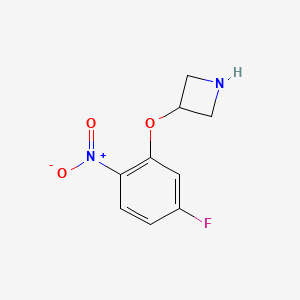
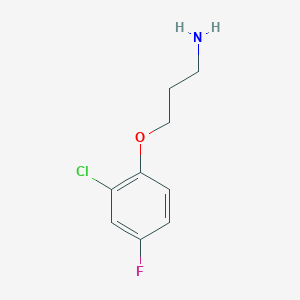

![[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine](/img/structure/B13595407.png)
